molecular formula C22H32N2O2 B5223052 1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperidin-4-yl]butan-1-one

1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperidin-4-yl]butan-1-one

Cat. No.: B5223052
M. Wt: 356.5 g/mol
InChI Key: VOCRQXAWCPMWCA-RTWAWAEBSA-N
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Description

1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]butan-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]butan-1-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the spirocyclic core, followed by functionalization of the piperidine and butanone moieties. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]butan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]butan-1-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]ethan-1-one
  • 1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]propan-1-one

Uniqueness

1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]butan-1-one is unique due to its specific spirocyclic structure and the presence of both hydroxyl and carbonyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

1-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperidin-4-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-2-5-19(25)16-8-14-24(15-9-16)20-17-6-3-4-7-18(17)22(21(20)26)10-12-23-13-11-22/h3-4,6-7,16,20-21,23,26H,2,5,8-15H2,1H3/t20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCRQXAWCPMWCA-RTWAWAEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CCN(CC1)C2C(C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)C1CCN(CC1)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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